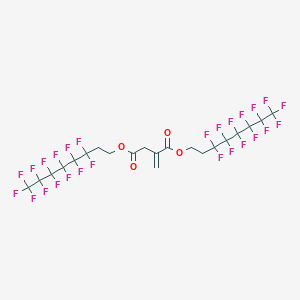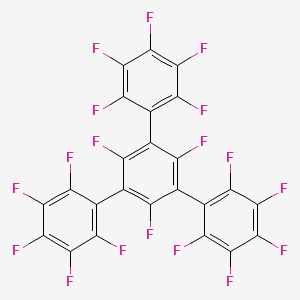
Perfluoro-1,3,5-triphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoro-1,3,5-triphenylbenzene is a highly fluorinated aromatic compound with the molecular formula C24F18 . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is of significant interest in various fields of scientific research due to its distinctive characteristics.
Métodos De Preparación
The synthesis of perfluoro-1,3,5-triphenylbenzene typically involves the fluorination of 1,3,5-triphenylbenzene. One common method is the direct fluorination using elemental fluorine under controlled conditions . The reaction is carried out in a fluorine-resistant reactor, often at low temperatures to prevent decomposition. Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the process.
Análisis De Reacciones Químicas
Perfluoro-1,3,5-triphenylbenzene is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound is resistant to oxidation and reduction due to the stability of the carbon-fluorine bonds.
Common Reagents and Conditions: Reagents such as sodium amide in liquid ammonia can be used for nucleophilic substitution reactions.
Major Products: The major products of these reactions depend on the specific nucleophile used, but typically involve the replacement of one or more fluorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
Perfluoro-1,3,5-triphenylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other complex fluorinated compounds.
Biology: Its unique properties make it useful in the development of fluorinated biomolecules for various biological studies.
Medicine: The compound is explored for its potential use in drug delivery systems due to its stability and inertness.
Mecanismo De Acción
The mechanism by which perfluoro-1,3,5-triphenylbenzene exerts its effects is primarily related to its chemical stability and resistance to degradation. The strong carbon-fluorine bonds make it highly resistant to chemical reactions, which is a key factor in its stability. This stability allows it to maintain its structure and function under harsh conditions, making it useful in various applications .
Comparación Con Compuestos Similares
Perfluoro-1,3,5-triphenylbenzene can be compared with other similar fluorinated aromatic compounds:
1,3,5-Triphenylbenzene: The non-fluorinated version of the compound, which is less stable and more reactive.
Perfluorobenzene: Another highly fluorinated aromatic compound, but with a simpler structure and different properties.
Perfluorotoluene: Similar in terms of fluorination but with a different aromatic core structure.
This compound stands out due to its unique combination of high fluorine content and complex aromatic structure, which imparts exceptional stability and resistance to chemical reactions.
Propiedades
Fórmula molecular |
C24F18 |
|---|---|
Peso molecular |
630.2 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-[2,4,6-trifluoro-3,5-bis(2,3,4,5,6-pentafluorophenyl)phenyl]benzene |
InChI |
InChI=1S/C24F18/c25-7-1(4-10(28)16(34)22(40)17(35)11(4)29)8(26)3(6-14(32)20(38)24(42)21(39)15(6)33)9(27)2(7)5-12(30)18(36)23(41)19(37)13(5)31 |
Clave InChI |
UVJSKKCWUVDYOA-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)C2=C(C(=C(C(=C2F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


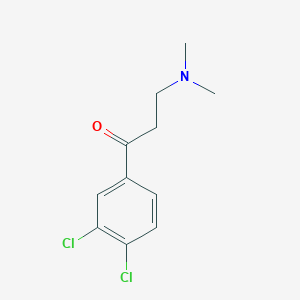
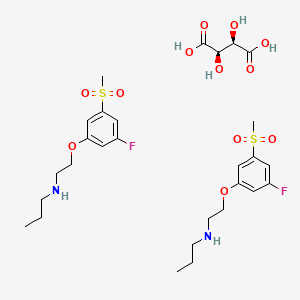
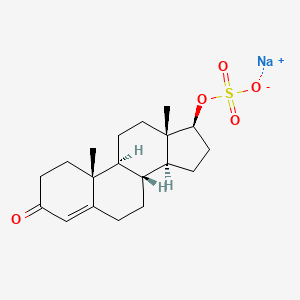
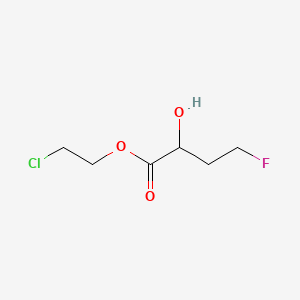
![2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-](/img/structure/B13421721.png)
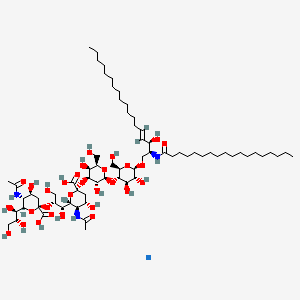
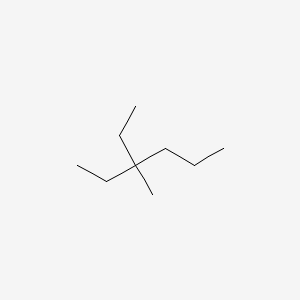
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)


